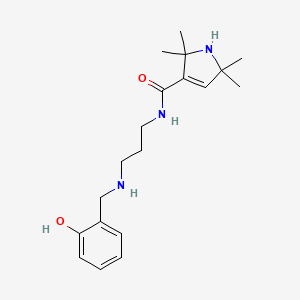

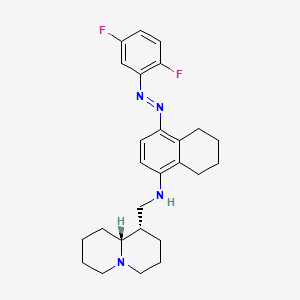

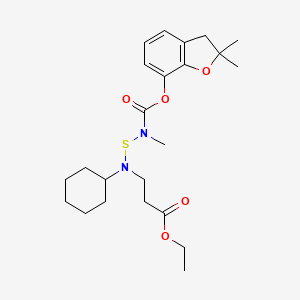

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-hydroxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BRN 5980987 is a chemical compound known for its unique properties and applications in various fields. It is primarily used in the separation and concentration of specific ions from mixed ion solutions. This compound is particularly valuable in industries such as semiconductor manufacturing, nuclear waste cleanup, and metals refining .

Preparation Methods

The preparation of BRN 5980987 involves the synthesis of ion-binding ligands that are covalently bonded to membranes with hydrophilic surface properties. The process includes the following steps :

Selection of Membrane: A membrane with reactive functional groups is chosen to provide the desired bulk and surface properties.

Covalent Bonding: The ion-binding ligands are covalently bonded to the membrane.

Complex Formation: The source solution containing the ions is brought into contact with the ligand-membrane composition, forming a complex with the selected ions.

Separation and Concentration: The selected ions are separated and concentrated by flowing a receiving liquid through the contacting device, which removes and concentrates the ions in the receiving liquid.

Chemical Reactions Analysis

BRN 5980987 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.

Reduction: Reduction reactions can occur, altering the oxidation state of the compound.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

BRN 5980987 has a wide range of scientific research applications, including :

Chemistry: Used in the separation and concentration of specific ions, making it valuable in analytical chemistry and materials science.

Biology: Employed in the purification of biological samples, particularly in the removal of specific ions from complex mixtures.

Medicine: Utilized in the development of medical devices and diagnostic tools that require high-purity materials.

Industry: Applied in semiconductor manufacturing, nuclear waste cleanup, and metals refining to ensure the purity of materials and the efficient removal of contaminants.

Mechanism of Action

The mechanism of action of BRN 5980987 involves the formation of complexes with specific ions through ion-binding ligands. These ligands have a high affinity for the selected ions, allowing them to form stable complexes. The process includes the following steps :

Complex Formation: The ion-binding ligands form complexes with the selected ions in the source solution.

Separation: The complexes are separated from the source solution by flowing through a contacting device.

Concentration: The selected ions are concentrated in a receiving liquid, which has a higher affinity for the ions than the ligand portion of the composition.

Comparison with Similar Compounds

BRN 5980987 is unique in its ability to selectively bind and concentrate specific ions from mixed ion solutions. Similar compounds include :

Ion-exchange resins: Used for ion separation but may not offer the same level of selectivity and efficiency.

Chelating agents: Form complexes with metal ions but may not be as effective in separating and concentrating specific ions.

Membrane-based separation systems: Provide separation capabilities but may lack the specificity and efficiency of BRN 5980987.

Properties

CAS No. |

102131-61-3 |

|---|---|

Molecular Formula |

C19H29N3O2 |

Molecular Weight |

331.5 g/mol |

IUPAC Name |

N-[3-[(2-hydroxyphenyl)methylamino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C19H29N3O2/c1-18(2)12-15(19(3,4)22-18)17(24)21-11-7-10-20-13-14-8-5-6-9-16(14)23/h5-6,8-9,12,20,22-23H,7,10-11,13H2,1-4H3,(H,21,24) |

InChI Key |

TXOPBDAHVJHDEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=CC=CC=C2O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate](/img/structure/B12710952.png)

![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12710974.png)